

ZM241385 Technical Support Center: Troubleshooting Solubility and Experimental Design

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Compound of Interest

Compound Name: ZM241385-d7

Cat. No.: B12370401

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Welcome to the technical support center for ZM241385, a potent and selective A2A adenosine receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ZM241385 and what is its primary mechanism of action?

A1: ZM241385 is a potent, high-affinity, and selective non-xanthine antagonist for the adenosine A2A receptor (A2AR), with a K_i value of approximately 0.8 to 1.4 nM.^{[1][2]} It functions by blocking the binding of adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways. A2A receptors are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, typically couple to the G_s protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.^[2] By antagonizing this receptor, ZM241385 can prevent this signaling cascade, which has implications for neurotransmission, inflammation, and immune responses.^{[2][3][4]}

Q2: What are the primary challenges when working with ZM241385?

A2: The primary challenge researchers face with ZM241385 is its poor solubility in aqueous solutions.^[5] The compound is practically insoluble in water and ethanol.^[5] This necessitates

the use of organic solvents like dimethyl sulfoxide (DMSO) for initial stock solutions and often requires complex co-solvent systems for preparing working solutions for both in vitro and in vivo experiments to prevent precipitation.

Q3: How should I store ZM241385 powder and its stock solutions?

A3: The solid powder form of ZM241385 should be stored at -20°C for up to three years.^[5] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one or two years, or at -20°C for shorter periods (1 to 12 months).^{[1][4][5]} It is recommended to use freshly prepared solutions whenever possible.^[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems and provides step-by-step protocols to resolve them.

Issue: My ZM241385 is not dissolving in my desired buffer.

- Cause: ZM241385 has very low aqueous solubility. Direct dissolution in saline, PBS, or cell culture media will likely be unsuccessful.
- Solution: A stock solution must first be prepared in an appropriate organic solvent, typically DMSO. This high-concentration stock can then be diluted into aqueous buffers or more complex co-solvent systems.

Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous medium.

- Cause: The limited solubility of ZM241385 in aqueous solutions is exceeded upon dilution of the DMSO stock.
- Solutions:
 - Reduce Final Concentration: The most straightforward solution is to lower the final concentration of ZM241385 in your working solution.

- Use a Co-Solvent System: For higher concentrations, especially for in vivo studies, a co-solvent system is necessary to maintain solubility. These formulations typically involve a combination of solvents and surfactants.
- Gentle Heating and Sonication: If precipitation occurs during the preparation of a co-solvent formulation, gentle heating and/or sonication can aid in dissolution.^[1] However, solutions should be used promptly after preparation.^{[1][5]}

Data Presentation: Solubility Summary

The following table summarizes the solubility of ZM241385 in various solvents.

Solvent	Maximum Solubility	Source
DMSO	67 mg/mL (~198.6 mM)	Selleck Chemicals ^[5]
DMSO	15 mg/mL	Sigma-Aldrich
Water	Insoluble	Selleck Chemicals ^[5]
Ethanol	Insoluble	Selleck Chemicals ^[5]

Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.^[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh the required amount of ZM241385 powder (Molecular Weight: 337.34 g/mol).
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 3.37 mg of ZM241385 in 1 mL of DMSO.
- Mixing: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

- Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solution for In Vivo Administration

This protocol provides a method for preparing an injectable solution with a final concentration of ≥ 5 mg/mL.[1]

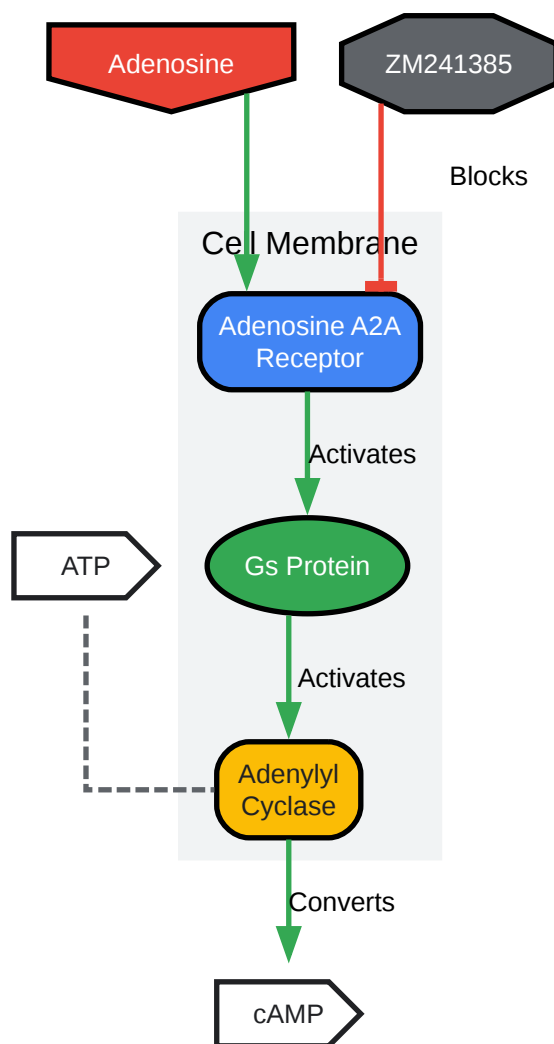
- Initial Stock: Begin with a high-concentration stock solution of ZM241385 in DMSO (e.g., 50 mg/mL).
- Co-Solvent Preparation (Example for 1 mL final volume):
 - To 400 μ L of PEG300, add 100 μ L of the 50 mg/mL DMSO stock solution. Mix thoroughly until the solution is clear.
 - Add 50 μ L of Tween-80 to the mixture and mix again until clear.
 - Add 450 μ L of saline to bring the final volume to 1 mL.
- Final Checks: Ensure the final solution is clear. If not, gentle warming or sonication may be required. This solution should be prepared fresh and used promptly.[1]

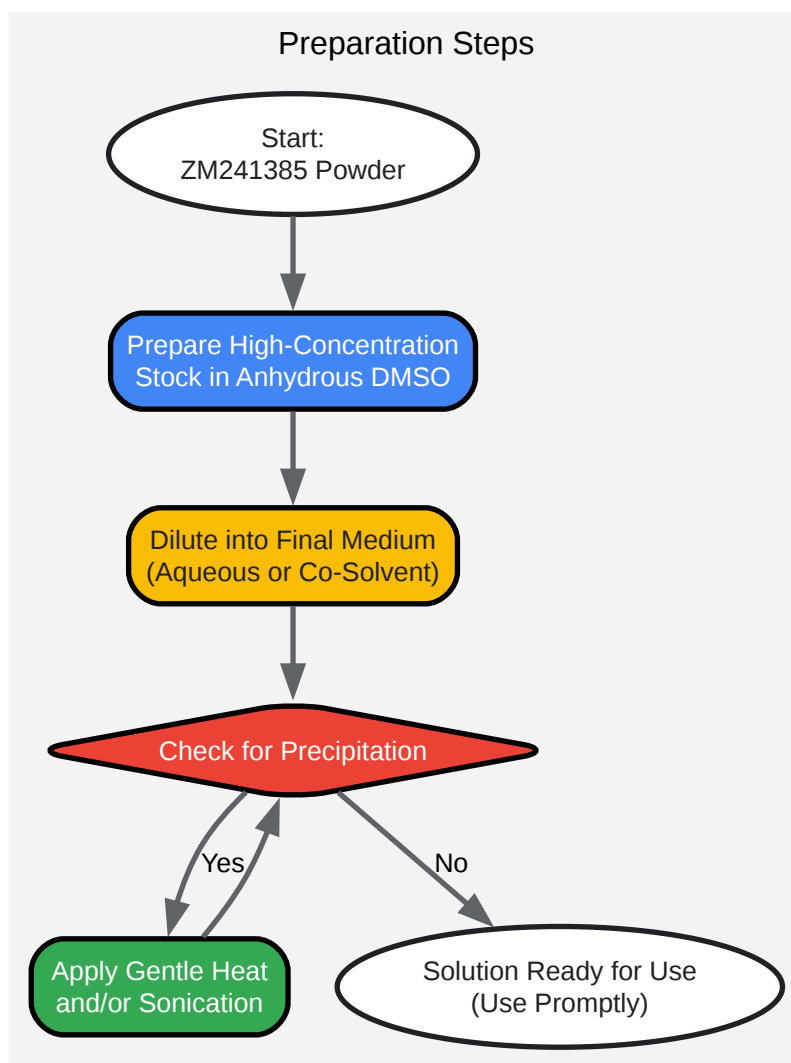
Other validated co-solvent systems include formulations with corn oil and SBE- β -CD.[1]

Visualizations

ZM241385 Mechanism of Action

The diagram below illustrates the signaling pathway inhibited by ZM241385. Under normal conditions, adenosine binds to the A2A receptor, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. ZM241385 competitively blocks adenosine from binding, thus preventing this cascade.





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